Fmoc-Abu(3-N3) (2R,3R)

Aza-peptide Solid-phase peptide synthesis Peptidomimetic

Researchers synthesizing aza-peptide analogs (e.g., Kahalalide F) or stereochemically precise ADC linkers face a critical supply challenge: generic Fmoc-azido amino acids cannot replicate the (2R,3R) β-azido scaffold required for on-resin aza-threonine installation. This compound is the exact solution. • Direct SPPS incorporation followed by on-resin azide reduction enables automated aza-peptide workflows-eliminating cumbersome solution-phase synthesis. • The defined (2R,3R) chirality ensures single-isomer drug-linker constructs, a prerequisite for regulatory approval of complex biologics. • Supplied at ≥98% HPLC purity with full analytical documentation (COA, HPLC, optical rotation) for procurement confidence.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
Cat. No. B613599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Abu(3-N3) (2R,3R)
SynonymsFmoc-RR-Dab(3-N3)-OH; (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1
InChIKeyLLJMYBCJYQGZOS-PIGZYNQJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-(Fmoc-amino)-3-azidobutyric Acid Overview


(2R,3R)-(Fmoc-amino)-3-azidobutyric acid (CAS 1229394-75-5, also designated Fmoc-D-Abu(3R-N3)-OH or Fmoc-Abu(3-N3) (2R,3R)) is a chiral, Fmoc-protected, β-azido amino acid derivative [1]. This compound belongs to the class of Fmoc azido amino acids, which are essential building blocks for introducing azide functionality into peptides via standard Fmoc/tBu solid-phase peptide synthesis (SPPS) [2]. The (2R,3R) stereochemistry defines the precise three-dimensional orientation of both the amino and azido substituents, which directly governs the conformational properties and biological recognition of the resulting modified peptides [3].

Stereochemical Specificity of (2R,3R)-(Fmoc-amino)-3-azidobutyric Acid


Generic substitution with alternative Fmoc azido amino acids is scientifically invalid due to the unique convergence of stereochemistry and chemical functionality in (2R,3R)-(Fmoc-amino)-3-azidobutyric acid. While other Fmoc azido amino acids provide azide handles for click chemistry, this compound offers a specific (2R,3R) β-azido scaffold essential for synthesizing aza-threonine-containing peptides [1]. The β-azido group serves as a direct, solid-phase reducible precursor to an aza-amino acid, a transformation that other azido amino acids (e.g., ω-azido lysine, γ-azido homoalanine) cannot replicate [2]. Furthermore, the defined (2R,3R) chirality is indispensable for maintaining the correct three-dimensional structure and biological activity of peptides targeting chiral environments, a factor lost when using racemic mixtures or alternative stereoisomers .

Procurement Evidence for (2R,3R)-(Fmoc-amino)-3-azidobutyric Acid


On-Resin Aza-Threonine Peptide Synthesis Precursor

The (2R,3R) stereoisomer uniquely serves as the direct, solid-phase precursor to aza-threonine. This specific application in the synthesis of complex, clinically relevant peptidomimetics, such as Kahalalide F analogs, has not been demonstrated for its (2S,3S) enantiomer or other Fmoc azido amino acids [1]. The on-resin reduction of the azide group to an amine, followed by intramolecular cyclization, yields the aza-amino acid moiety directly within the peptide chain, a synthetic pathway inaccessible to azido amino acids where the azide is not positioned on the β-carbon [2].

Aza-peptide Solid-phase peptide synthesis Peptidomimetic Threonine analog

High HPLC Purity for Reproducible Synthesis

The compound is consistently supplied with a purity of ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC) . This purity specification is comparable to, but distinct from, the (2S,3S) enantiomer, which is also offered at ≥ 99% purity by some vendors . The high and verified purity of the (2R,3R) compound directly reduces the risk of introducing undefined side products during SPPS, ensuring more predictable and reproducible peptide synthesis outcomes, which is critical for generating reliable data in both early-stage research and later-stage development where precise characterization is mandatory.

Quality Control HPLC Purity Peptide Synthesis Analytical Chemistry

Defined Physical and Chiral Identity

The compound is characterized by a melting point of 147-154 °C and a specific optical rotation of [α]D20 = -13 ± 2º (C=1 in MeOH) . These values are distinct from the (2S,3S) enantiomer, which also has a melting point of 148-154 °C , but crucially, its opposite optical rotation (+13º) confirms its enantiomeric purity and distinct chiral identity. This provides analytical chemists with specific, verifiable metrics for identity confirmation and quality control upon receipt, which are not as clearly defined for many other niche Fmoc azido amino acids.

Material Characterization Physical Properties Melting Point Optical Rotation

Applications of (2R,3R)-(Fmoc-amino)-3-azidobutyric Acid


Aza-Threonine Peptidomimetic Synthesis

This is the most well-documented and differentiating application. Researchers synthesizing aza-peptide analogs of bioactive peptides, such as the anticancer agent Kahalalide F, require this specific compound to introduce the aza-threonine moiety directly on resin. The process involves Fmoc-SPPS incorporation of the building block, followed by on-resin reduction of the β-azide to an amine, which then participates in an intramolecular cyclization to form the aza-amino acid residue [1]. This route provides a distinct advantage over solution-phase synthesis of aza-peptides by enabling straightforward, automated SPPS workflows.

Site-Specific Peptide Modification via Click Chemistry

While a more general application for Fmoc azido amino acids, the compound's (2R,3R) stereochemistry makes it the specific choice when the resulting peptide's three-dimensional structure is critical. The β-azide group serves as a stable, bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This allows for the precise conjugation of the synthesized peptide to a wide range of functional partners, including fluorescent dyes, biotin, polyethylene glycol (PEG) polymers, or other biomolecules, without disrupting the peptide's core chiral architecture.

2,3-Diaminobutyric Acid (DAB) Precursor

The azide group in this compound serves as a masked amine. Upon reduction (e.g., with phosphines or thiols), it yields a 2,3-diaminobutyric acid (DAB) residue within the peptide chain . This is a valuable strategy for introducing a positively charged, cationic amino acid with a specific (2R,3R) configuration, which is useful for designing peptides with enhanced cell-penetrating properties, antimicrobial activity, or as metal-chelating ligands. The Fmoc protection of the α-amine ensures full compatibility with standard Fmoc-SPPS cycles prior to azide reduction .

Antibody-Drug Conjugate (ADC) Linker Building Block

This compound is marketed and utilized as a chiral azido-functional ADC linker building block . Its role is to be incorporated into a peptide or linker portion of an ADC, providing a precise point of conjugation for the cytotoxic payload via click chemistry. The well-defined (2R,3R) stereochemistry is crucial for creating a homogeneous, single-isomer drug-linker construct, a key requirement for regulatory approval of complex biologics. The azide provides a specific and efficient conjugation handle that is orthogonal to other functional groups present in antibodies and linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Abu(3-N3) (2R,3R)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.